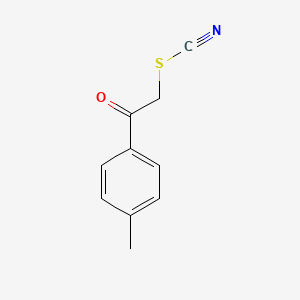

2-(4-Methylphenyl)-2-oxoethyl thiocyanate

描述

Significance of the Thiocyanate (B1210189) Functional Group in Organic Synthesis and Medicinal Chemistry

The thiocyanate group (-SCN) is a versatile functional group with a pseudohalogenic character. youtube.com Organic thiocyanates are crucial intermediates in the synthesis of a wide array of sulfur-containing compounds, such as thiols, thioethers, and sulfur-containing heterocycles. researchgate.nettaylorandfrancis.com This transformative potential makes them valuable building blocks in synthetic organic chemistry. researchgate.netrsc.org

In the realm of medicinal chemistry, the thiocyanate moiety is found in various bioactive molecules and natural products. nih.gov Its incorporation into molecular scaffolds can influence a compound's biological activity, and thiocyanate derivatives have been investigated for their potential antibacterial, antiparasitic, and anticancer properties. nih.gov The thiocyanate anion itself plays a role in human physiology as part of the host defense system. wikipedia.orgnih.gov

Overview of Alpha-Keto Compound Reactivity and Synthetic Utility

Alpha-keto compounds, characterized by a ketone functional group adjacent to another carbonyl group (in an acid, ester, or in this context, the carbon of the thiocyanate group), exhibit unique reactivity. The presence of the electron-withdrawing carbonyl group renders the α-hydrogens acidic, making them susceptible to a variety of reactions. ncert.nic.in These compounds are valuable precursors in numerous organic transformations, including aldol (B89426) condensations and halogenations at the alpha position. ncert.nic.inyoutube.com

The general reactivity of ketones involves nucleophilic addition to the electrophilic carbonyl carbon. ncert.nic.in The presence of an adjacent functional group, as in α-keto acids, can lead to unique reaction pathways such as decarboxylation. masterorganicchemistry.com This inherent reactivity makes α-keto compounds versatile synthons for constructing more complex molecular architectures. acs.orgacs.org

Contextualization of 2-(4-Methylphenyl)-2-oxoethyl Thiocyanate within Alpha-Keto Thiocyanate Class

This compound is a specific example of an alpha-keto thiocyanate. Its structure features a p-tolyl group (4-methylphenyl) attached to a carbonyl group, which is in turn bonded to a methylene (B1212753) group bearing a thiocyanate substituent. This arrangement places the thiocyanate group at the alpha position relative to the ketone, defining its classification.

The presence of both the keto and thiocyanate functionalities on adjacent carbons suggests a rich and potentially complex chemical behavior, combining the electrophilic nature of the carbonyl carbon with the nucleophilic and leaving group potential of the thiocyanate moiety.

Below is a data table summarizing the key identifiers for this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 6097-27-4 |

| Molecular Formula | C₁₀H₉NOS |

| Molecular Weight | 191.25 g/mol |

| Synonyms | 4-(Thiocyanatoacetyl)toluene, 4-Methylphenacyl thiocyanate |

Data sourced from multiple chemical suppliers and databases. scbt.comcymitquimica.com

Historical Development and Current Research Trends in Related Chemical Scaffolds

The study of organic thiocyanates has a history spanning over a century, with their discovery contributing to fundamental concepts like isomerism. researchgate.net Early research focused on their basic synthesis and reactivity. In recent decades, there has been a resurgence of interest, driven by the development of new synthetic methodologies and a deeper understanding of their utility. rsc.orgresearchgate.net

Current research often focuses on the development of more efficient and selective methods for thiocyanation, including visible-light-mediated reactions and the use of novel catalytic systems. organic-chemistry.orgorganic-chemistry.org There is also a significant effort to incorporate the thiocyanate group into complex molecules to explore their potential in materials science and medicinal chemistry. nih.govmdpi.com The synthesis of α-thiocyanate ketones, in particular, has been an area of active investigation, with methods being developed for their efficient preparation. organic-chemistry.orgacs.org Recent studies have also explored the synthesis of aromatic thiocyanates from α-amino carbonyl compounds, highlighting the ongoing innovation in this field. researchgate.net

Structure

3D Structure

属性

IUPAC Name |

[2-(4-methylphenyl)-2-oxoethyl] thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c1-8-2-4-9(5-3-8)10(12)6-13-7-11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNOVVJFVCQZBBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384499 | |

| Record name | 2-(4-Methylphenyl)-2-oxoethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6097-27-4 | |

| Record name | 2-(4-Methylphenyl)-2-oxoethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6097-27-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 4 Methylphenyl 2 Oxoethyl Thiocyanate

Direct Thiocyanation Approaches for Acetophenones

Direct thiocyanation involves the introduction of the thiocyanate (B1210189) (-SCN) group onto the α-carbon of 4-methylacetophenone. This transformation is typically achieved through electrophilic or oxidative methods.

Electrophilic thiocyanation is a prominent method for synthesizing α-oxo thiocyanates. rsc.org This approach involves the reaction of a ketone with a reagent that delivers an electrophilic "SCN+" moiety. A variety of reagents have been developed for this purpose. For instance, N-thiocyanatosaccharin, which can be prepared from saccharin (B28170), has been shown to be an effective electrophilic thiocyanating agent for aromatic ketones in the presence of a Lewis acid promoter. fao.orgnih.govresearchgate.net Another class of reagents includes N-thiocyanatosuccinimide (NTS). chemrevlett.com

A simple and efficient method for the α-thiocyanation of ketones utilizes anhydrous iron(III) chloride (FeCl₃) as a mediator under mild conditions, producing α-oxo thiocyanates with high selectivity and in good to high yields. organic-chemistry.org This method is practical due to the low cost and ready availability of the iron catalyst. organic-chemistry.org Ketones are also known to undergo smooth thiocyanation at the α-position when treated with ammonium (B1175870) thiocyanate in the presence of molecular iodine in refluxing methanol, offering excellent yields and high selectivity. researchgate.net

The table below summarizes various electrophilic thiocyanation conditions for ketones.

Table 1: Electrophilic Thiocyanation Conditions for Ketones

| Reagent System | Catalyst/Promoter | Substrate Scope | Key Features |

|---|---|---|---|

| N-Thiocyanatosaccharin | Lewis Acids (e.g., Zn(BF₄)₂·H₂O) | Aromatic ketones, β-keto carbonyls | Mild conditions, potentially recyclable saccharin byproduct. fao.orgresearchgate.net |

| Ammonium Thiocyanate / I₂ | None | Ketones with α-hydrogens | Simple, cost-effective, high selectivity. researchgate.net |

| N-Thiocyanatosuccinimide (NTS) | NaAuCl₄ | Acetophenones (from alkynes) | Used in a two-step, one-pot synthesis from alkynes. chemrevlett.com |

| N-Thiocyano-dibenzenesulfonimide | Alcohols (as oxygenating agents) | Alkene Substrates | Efficient for oxy-thiocyanation of alkenes. chemrevlett.com |

This table is interactive. You can sort and filter the data.

While direct attack of a nucleophilic thiocyanate ion on the neutral acetophenone (B1666503) is not feasible, related pathways that leverage nucleophilicity are central to α-keto thiocyanate synthesis. These methods typically involve the generation of an enol or enolate intermediate from the ketone, which then acts as a nucleophile. The enolate attacks an electrophilic thiocyanating agent. This mechanism underlies many of the protocols described as "electrophilic thiocyanation."

Another significant route, which can be considered under a broad definition of nucleophilic thiocyanation, is the reaction of pre-functionalized acetophenones, such as α-haloketones, with a thiocyanate salt. This is a classic Sₙ2 displacement reaction and is detailed in section 2.2.1.

Indirect Synthetic Pathways for 2-(4-Methylphenyl)-2-oxoethyl Thiocyanate Precursors

Indirect methods involve the initial synthesis of a reactive intermediate derived from 4-methylacetophenone or a related structure, which is then converted to the target compound.

A common and highly effective two-step synthesis involves the alpha-halogenation of 4-methylacetophenone followed by a nucleophilic substitution with a thiocyanate salt. wikipedia.org α-Haloketones are valuable synthons due to the high reactivity of the carbon-halogen bond, which is enhanced by the adjacent carbonyl group. nih.govup.ac.za

The first step is the bromination or chlorination of 4-methylacetophenone at the α-position to yield 2-bromo-1-(4-tolyl)ethan-1-one or its chloro-analogue. In the second step, this α-haloketone is treated with a nucleophilic thiocyanate source, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN). researchgate.netwikipedia.org The thiocyanate ion acts as a nucleophile, displacing the halide to form the C-SCN bond and yield this compound. nih.gov This nucleophilic substitution reaction is often carried out in solvents like ethanol (B145695) or in hydroalcoholic media, which can lead to high yields in short reaction times. wikipedia.orgcapes.gov.br The use of clay-supported ammonium thiocyanate has been reported as a convenient method that avoids the need for additional catalysts or solvents and simplifies work-up. researchgate.net

Table 2: Synthesis via α-Haloketone Displacement

| Precursor | Thiocyanate Source | Solvent/Conditions | Key Features |

|---|---|---|---|

| α-Halo Carbonyls | Clay-supported NH₄SCN | Solvent-free | General, rapid, high yields, no aqueous work-up. researchgate.net |

| Halogenated Compounds | SCN⁻ salts | Hydroalcoholic media | Fast reaction times, excellent yields, gram-scale feasible. capes.gov.br |

| Alkyl Halides | Alkali Thiocyanate | Aqueous Ethanol | Classic method, potential for isothiocyanate byproduct. wikipedia.org |

This table is interactive. You can sort and filter the data.

Beyond the halogenation-displacement sequence, other functional group interconversions can produce the desired α-keto thiocyanate structure. A notable example is the oxy-thiocyanation of alkenes. chemrevlett.com In this approach, a styrene (B11656) derivative, such as 4-methylstyrene, can be treated with ammonium thiocyanate (NH₄SCN) under an oxygen atmosphere. This reaction can proceed at room temperature, induced by molecular oxygen, to generate the corresponding α-thiocyanato ketone. chemrevlett.com

Similarly, the oxy-thiocyanation of alkynes provides another route. For instance, various aromatic alkynes can be converted to α-thiocyanato ketones. chemrevlett.com These methods represent advanced strategies for constructing the target molecule from different starting materials through direct difunctionalization of unsaturated bonds. chemrevlett.com

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. Several modern approaches to thiocyanation align with these principles.

Greener Solvents and Reagents : The use of water or hydroalcoholic media, as seen in some nucleophilic displacement reactions, reduces the reliance on volatile organic compounds (VOCs). capes.gov.br The use of hydrogen peroxide (H₂O₂) as a mild and environmentally friendly oxidant in conjunction with a recyclable silica (B1680970) boron sulfonic acid catalyst for the thiocyanation of aromatic compounds exemplifies a green approach. sapub.orgsapub.org

Photochemical and Electrochemical Methods : Light or electrical energy can be used as clean reagents to drive chemical reactions. rsc.org Visible-light-mediated protocols, sometimes using inexpensive organic dyes as photocatalysts, have been developed for the synthesis of α-thiocyanato ketones from alkenes. chemrevlett.comrsc.org These methods often operate under mild conditions and offer an alternative to traditional, reagent-heavy syntheses. rsc.org

Catalysis : The use of efficient and recyclable catalysts, such as the aforementioned silica boron sulfonic acid or iron(III) chloride, minimizes waste and improves atom economy. organic-chemistry.orgsapub.orgsapub.org

The table below highlights some green synthetic approaches relevant to the synthesis of α-keto thiocyanates.

Table 3: Green Synthetic Approaches to Thiocyanates

| Method | Green Principle | Reagents/Conditions | Advantages |

|---|---|---|---|

| Photocatalysis | Use of Renewable Energy | Visible light, Na₂-Eosin Y, NH₄SCN, O₂ | Mild conditions, use of light as an energy source. rsc.org |

| Electrosynthesis | Use of Renewable Energy | Electrochemical induction | Avoids chemical oxidants and metal catalysts. rsc.org |

| Catalysis in Water | Safer Solvents | Silica Boron Sulfonic Acid, KSCN, H₂O₂ in H₂O | Use of water as a solvent, recyclable catalyst. sapub.orgsapub.org |

This table is interactive. You can sort and filter the data.

Solvent-Free Synthesis Methodologies

In a move towards greener chemical processes, solvent-free synthetic methods have been developed. One such technique involves the use of clay-supported ammonium thiocyanate. This method entails grinding the starting material, 2-bromo-1-(4-methylphenyl)ethan-1-one, with a solid-supported reagent. Montmorillonite K10 clay, impregnated with ammonium thiocyanate, serves as both a support and a catalyst for the nucleophilic substitution. This solvent-free approach not only simplifies the reaction setup and workup but also often leads to higher yields and reduced reaction times compared to conventional solution-phase methods.

Another approach to solvent-free synthesis involves mechanochemistry, where mechanical force (e.g., grinding or milling) is used to initiate and sustain the chemical reaction in the absence of a bulk solvent. This technique is highly efficient and environmentally benign.

| Feature | Solvent-Free (Clay-Supported) | Conventional Solution-Phase |

| Reaction Medium | Solid-state (grinding) | Organic solvent (e.g., ethanol, acetonitrile) |

| Catalyst/Support | Montmorillonite K10 Clay | Often uncatalyzed or phase-transfer catalyst |

| Work-up | Simple filtration and washing | Liquid-liquid extraction, solvent evaporation |

| Environmental Impact | Low (no bulk solvent waste) | Higher (solvent disposal required) |

| Typical Reaction Time | Minutes to a few hours | Several hours |

Catalytic Approaches for Enhanced Selectivity and Yield

Catalysis plays a crucial role in modern organic synthesis, offering pathways to enhanced reaction rates, improved selectivity, and milder reaction conditions. For the synthesis of this compound, several catalytic systems have proven effective.

Phase-Transfer Catalysis (PTC): The reaction between an organic-soluble substrate like 2-bromo-1-(4-methylphenyl)ethan-1-one and a water-soluble salt such as potassium thiocyanate can be significantly accelerated using a phase-transfer catalyst. These catalysts, typically quaternary ammonium or phosphonium (B103445) salts, facilitate the transport of the nucleophile (SCN⁻) from the aqueous phase to the organic phase where the reaction occurs. Tetrabutylammonium bromide (TBAB) is a commonly used PTC for this transformation, often enabling the use of water as a solvent and leading to high yields of the desired α-keto thiocyanate. Selenonium salts have also been reported as effective catalysts for this type of nucleophilic substitution in water. mdpi.com

Lewis Acid Catalysis: Lewis acids such as iron(III) chloride (FeCl₃) can be employed to promote the thiocyanation of ketones. organic-chemistry.org While often used for direct thiocyanation of arenes, FeCl₃ can also activate the carbonyl group or the thiocyanating agent, facilitating the reaction. This method is advantageous due to the low cost and low toxicity of the iron catalyst. organic-chemistry.org

Radical-Mediated Catalysis: Innovative methods involving radical intermediates offer alternative pathways. For instance, Cerium(IV) Ammonium Nitrate (CAN) can mediate the oxy-thiocyanation of styrenes to form α-keto thiocyanates. In this process, a thiocyanate radical (•SCN), generated by the oxidation of SCN⁻ by CAN, adds to the double bond of a styrene derivative. While this is a different synthetic strategy starting from a styrene, it highlights a catalytic approach to the α-keto thiocyanate scaffold. More recently, visible-light-mediated photocatalysis has emerged as a green and efficient method. Using an organic dye as a photocatalyst, acrylic acids can be converted to α-thiocyanate ketones in the presence of ammonium thiocyanate, proceeding through a radical pathway under mild conditions. organic-chemistry.org

| Catalyst Type | Example Catalyst | Starting Materials | Key Advantages |

| Phase-Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) | α-Halo Ketone, KSCN | High yields, use of water as solvent. |

| Lewis Acid | Iron(III) Chloride (FeCl₃) | Ketone, Thiocyanating Agent | Low cost, high selectivity. organic-chemistry.org |

| Oxidative (Radical) | Cerium(IV) Ammonium Nitrate (CAN) | Styrene, NH₄SCN | Direct access from alkenes. |

| Photocatalyst | 9,10-Dicyanoanthracene (DCA) | Acrylic Acid, NH₄SCN | Green, mild conditions, additive-free. organic-chemistry.org |

Optimization of Reaction Conditions and Isolation Techniques

The successful synthesis of high-purity this compound hinges on the careful optimization of reaction parameters and the application of effective purification methods.

Influence of Temperature, Solvent, and Reagent Stoichiometry

Temperature: The reaction temperature is a critical parameter. While many nucleophilic substitutions for the synthesis of α-keto thiocyanates proceed efficiently at room temperature, particularly with reactive substrates or effective catalysis, gentle heating or reflux can sometimes be necessary to drive the reaction to completion. capes.gov.bryoutube.com However, excessive heat should be avoided as organic thiocyanates can be thermally unstable and may isomerize or decompose. researchgate.net

Solvent: The choice of solvent significantly impacts the reaction rate and outcome. For the reaction of an α-halo ketone with a thiocyanate salt, polar solvents are generally preferred. Hydroalcoholic media, such as an ethanol-water mixture, have been shown to be highly effective, allowing for the dissolution of both the organic substrate and the inorganic salt, leading to rapid reactions and excellent yields. rsc.orgfao.org Acetonitrile is another common solvent that effectively facilitates this type of substitution. researchgate.net The use of ethanol as a solvent is also crucial to prevent the formation of alcohol byproducts, which can occur if water is the sole solvent under certain conditions. youtube.com

Reagent Stoichiometry: Typically, a stoichiometric equivalent or a slight excess of the thiocyanate salt (e.g., KSCN or NH₄SCN) relative to the α-halo ketone is used to ensure complete conversion of the starting material. Using a large excess of the thiocyanate source is generally not necessary and can complicate the purification process. In catalytic reactions, the catalyst is used in sub-stoichiometric amounts, typically ranging from 1 to 10 mol%.

Strategies for High Purity Compound Isolation

Following the completion of the reaction, a systematic workup and purification procedure is essential to isolate this compound in high purity.

Extraction: The initial workup often involves quenching the reaction with water and extracting the crude product into an organic solvent immiscible with water, such as ethyl acetate (B1210297) or dichloromethane. The organic layer is then washed with water and brine to remove any remaining inorganic salts and water-soluble impurities before being dried over an anhydrous salt like sodium sulfate. researchgate.net

Crystallization: Since this compound is a solid compound, crystallization is a highly effective method for purification. rochester.edu The crude solid obtained after evaporation of the extraction solvent can be dissolved in a minimal amount of a hot solvent in which it is soluble, and then allowed to cool slowly. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the mother liquor. A suitable solvent system might be an alcohol like ethanol or a mixture of solvents such as ethyl acetate/hexane (B92381). rochester.edu

Column Chromatography: For obtaining very high purity or when crystallization is not effective, silica gel column chromatography is the method of choice. rsc.org The crude product is loaded onto a silica gel column and eluted with a solvent system of appropriate polarity, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The fractions are collected and analyzed (e.g., by TLC), and those containing the pure product are combined and the solvent evaporated to yield the purified compound. chemicalbook.com

Mechanistic Investigations of Synthetic Transformations Involving 2 4 Methylphenyl 2 Oxoethyl Thiocyanate

Elucidation of Reaction Mechanisms in Thiocyanation Processes

The synthesis of 2-(4-methylphenyl)-2-oxoethyl thiocyanate (B1210189) typically involves the nucleophilic substitution of a suitable precursor, such as 2-bromo-4'-methylacetophenone (B17258), with a thiocyanate salt. This process is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

Kinetic studies are instrumental in elucidating the mechanism of a reaction by providing information about the reaction rate and its dependence on the concentration of reactants. While specific kinetic data for the reaction of 2-bromo-4'-methylacetophenone with thiocyanate ion is not extensively documented in publicly available literature, the kinetics of similar reactions, such as the reaction of phenacyl bromide and its para-substituted derivatives with various nucleophiles, have been investigated. These studies provide a valuable framework for understanding the kinetic behavior of the synthesis of 2-(4-methylphenyl)-2-oxoethyl thiocyanate.

The reaction is expected to follow second-order kinetics, with the rate being dependent on the concentrations of both the α-haloketone and the thiocyanate nucleophile. The rate law can be expressed as:

Rate = k[2-bromo-4'-methylacetophenone][SCN⁻]

The rate constant, k, is influenced by several factors, including the solvent, temperature, and the nature of the leaving group. For instance, the reaction of para-substituted phenacyl bromides with cinnamate (B1238496) ions showed that electron-withdrawing substituents on the phenacyl bromide increase the reaction rate. rsc.org This suggests that the electrophilicity of the carbonyl carbon and the adjacent methylene (B1212753) carbon plays a significant role in the reaction rate.

Table 1: Representative Second-Order Rate Constants for the Reaction of para-Substituted Phenacyl Bromides with Benzoate (B1203000) Ion in 90% Acetone-10% Water (v/v) at 35°C

| Substituent (X) in X-C₆H₄COCH₂Br | k₂ × 10³ (L mol⁻¹ s⁻¹) |

| OCH₃ | 1.95 |

| CH₃ | 3.16 |

| H | 4.79 |

| Cl | 10.2 |

| NO₂ | 63.1 |

| Data adapted from a study on analogous systems to illustrate electronic effects. rsc.org |

The data in Table 1 illustrates that electron-withdrawing groups on the phenyl ring of phenacyl bromide accelerate the reaction, which is consistent with the development of a negative charge at the reaction center in the transition state of an SN2 reaction.

In the SN2 reaction leading to the formation of this compound, the reaction proceeds through a single transition state without the formation of a stable intermediate. In this transition state, the nucleophilic thiocyanate ion attacks the carbon atom bearing the bromine atom from the backside, leading to the simultaneous breaking of the carbon-bromine bond and the formation of the carbon-sulfur bond. mdpi.com

The geometry of the transition state is trigonal bipyramidal, with the central carbon atom being partially bonded to both the incoming thiocyanate nucleophile and the outgoing bromide leaving group. zenodo.org The three non-reacting groups (the hydrogen atoms and the p-tolylcarbonyl group) lie in a plane perpendicular to the axis of the incoming and outgoing groups.

Further reactions of α-thiocyanato ketones, such as the Hantzsch thiazole (B1198619) synthesis where they can be formed in situ from an α-haloketone and a thiourea (B124793), proceed through a series of intermediates. Current time information in Pasuruan, ID. The initial S-alkylation of the thioamide by the α-haloketone forms a key intermediate, which then undergoes cyclization and dehydration to yield the final thiazole product. mdpi.com

Computational Modeling of Synthetic Pathways

Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level, offering insights into the energetics and geometries of reactants, transition states, and products.

A typical DFT study would involve optimizing the geometries of the reactants (2-bromo-4'-methylacetophenone and thiocyanate ion), the transition state, and the products (this compound and bromide ion). The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

Table 2: Hypothetical DFT-Calculated Energetic Parameters for the Reaction of 2-Bromo-1-(p-tolyl)ethan-1-one with KSCN

| Parameter | Calculated Value (kJ/mol) |

| Activation Energy (ΔE‡) | 85 |

| Reaction Enthalpy (ΔHrxn) | -50 |

| These values are illustrative and would require specific DFT calculations for confirmation. |

DFT studies on similar SN2 reactions have shown that the choice of functional and basis set is crucial for obtaining accurate results. mdpi.com For instance, methods like B3LYP with a basis set such as 6-31+G* are commonly used for such calculations. mdpi.com

Molecular dynamics (MD) simulations can be used to study the influence of the solvent on the reaction mechanism and kinetics. The solvent can play a crucial role in stabilizing or destabilizing the reactants, transition state, and products through solvation effects.

For the reaction between 2-bromo-4'-methylacetophenone and thiocyanate ion, MD simulations could be performed in different solvents to understand how the solvent molecules interact with the reacting species. In polar aprotic solvents like acetone (B3395972) or acetonitrile, the nucleophilicity of the thiocyanate ion is enhanced compared to polar protic solvents like water or ethanol (B145695), where the nucleophile is strongly solvated through hydrogen bonding. zenodo.org This difference in solvation can significantly affect the reaction rate.

MD simulations can provide insights into the structure of the solvent shell around the reactants and the transition state, helping to rationalize the observed solvent effects on the reaction kinetics. For example, a study on the reaction of phenacyl bromide with triethylammonium (B8662869) benzoate showed that the reaction is significantly faster in aprotic solvents. zenodo.org

Stereochemical Outcomes and Diastereoselectivity in Derivatization Reactions

The stereochemistry of reactions involving this compound is an important consideration, particularly when chiral centers are involved. The initial synthesis of this compound from an achiral precursor results in an achiral product. However, subsequent reactions at the carbonyl group or the α-carbon can lead to the formation of new stereocenters.

The nucleophilic substitution reaction to form this compound proceeds with inversion of configuration if the starting α-haloketone is chiral at the α-carbon. Current time information in Pasuruan, ID. This is a hallmark of the SN2 mechanism.

When this compound undergoes nucleophilic addition at the carbonyl group, a new stereocenter is created at the carbonyl carbon. If the attacking nucleophile is achiral and there are no other chiral influences, a racemic mixture of the two enantiomers of the resulting alcohol will be formed. However, if the nucleophile is chiral or if a chiral catalyst is used, the reaction can proceed with diastereoselectivity or enantioselectivity.

The presence of the α-thiocyanato group can influence the stereochemical outcome of reactions at the adjacent carbonyl group through steric and electronic effects. The Felkin-Anh and Cram models are often used to predict the stereochemical outcome of nucleophilic additions to α-chiral carbonyl compounds. These models consider the steric bulk of the substituents on the α-carbon to predict the favored trajectory of the incoming nucleophile.

In derivatization reactions where a new stereocenter is formed adjacent to the existing α-carbon, the diastereoselectivity of the reaction becomes a key issue. For example, the reduction of the carbonyl group to a hydroxyl group would generate a second stereocenter. The relative stereochemistry of the two centers (syn or anti) would depend on the nature of the reducing agent and the reaction conditions.

Analysis of Chirality Induction and Control

The introduction of chirality in reactions involving this compound, which is itself achiral, necessitates the use of a chiral auxiliary, reagent, or catalyst. The key to controlling the stereochemical outcome lies in the ability to create a diastereomeric transition state with a significant energy difference, favoring the formation of one stereoisomer over the other.

Chiral Catalysis:

One of the most powerful strategies for inducing chirality is through the use of chiral catalysts. For reactions at the α-position of the ketone, such as aldol (B89426) or Mannich reactions where this compound could act as a nucleophile precursor, several catalytic systems are pertinent:

Chiral Phase-Transfer Catalysis (PTC): This technique is particularly relevant for the generation and reaction of enolates. beilstein-journals.org A chiral phase-transfer catalyst, often derived from cinchona alkaloids or featuring a chiral ammonium (B1175870) salt, can form a chiral ion pair with the enolate of this compound. This chiral ion pair then reacts with an electrophile, and the steric and electronic properties of the catalyst direct the approach of the electrophile, leading to a stereoselective transformation. The efficiency of chirality transfer depends on the precise structure of the catalyst, the solvent, and the reaction conditions. beilstein-journals.orgorganic-chemistry.org

Organocatalysis: Chiral amines (like proline and its derivatives) or bifunctional catalysts (such as squaramides or thioureas) can be employed. nih.gov For instance, in a Michael addition reaction, a chiral secondary amine catalyst could react with the ketone to form a chiral enamine intermediate. This enamine would then react with a Michael acceptor, with the stereochemistry being controlled by the chiral catalyst. Bifunctional catalysts can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding, creating a highly organized, chiral transition state. nih.gov

Substrate and Reagent Control:

In the absence of a catalyst, chirality can be introduced by using a chiral substrate that reacts with this compound or by employing a chiral reagent. For example, if the thiocyanate group were to be displaced by a chiral nucleophile, the stereochemical outcome would be determined by the mechanism of the substitution reaction (e.g., S\textsubscript{N}2 would lead to inversion of configuration at a chiral electrophile).

The table below summarizes potential strategies for chirality induction in reactions analogous to those that could involve this compound.

| Reaction Type | Chiral Control Method | Catalyst/Reagent Example | Expected Outcome |

| Aldol Reaction | Chiral Organocatalysis | Proline derivatives | Enantioselective formation of β-hydroxy ketones |

| Mannich Reaction | Chiral Phase-Transfer Catalysis | Cinchona alkaloid-derived catalysts | Diastereo- and enantioselective synthesis of β-amino ketones |

| Michael Addition | Bifunctional Organocatalysis | Chiral squaramide or thiourea | Enantioselective formation of 1,5-dicarbonyl compounds |

| α-Functionalization | Chiral Cation-Binding Catalysis | Chiral oligoethylene glycol | Enantioselective introduction of a functional group |

This table is illustrative and based on general principles of asymmetric catalysis.

Spectroscopic and Computational Methods for Stereoisomer Assignment

Once a chiral product is synthesized from this compound, determining its absolute and relative stereochemistry is crucial. A combination of spectroscopic and computational methods is typically employed for this purpose.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR can confirm the constitution of the product, more advanced techniques are needed for stereochemical assignment.

Chiral Derivatizing Agents (CDAs): The product can be reacted with a chiral derivatizing agent (e.g., Mosher's acid) to form diastereomers. The NMR spectra of these diastereomers will show distinct chemical shifts, allowing for the determination of the enantiomeric excess and, in many cases, the absolute configuration by analyzing the spatial arrangement of the molecule relative to the anisotropic groups of the CDA.

Nuclear Overhauser Effect (NOE) Spectroscopy: For diastereomers, NOE experiments (like NOESY or ROESY) can reveal through-space proximity of protons, which helps in assigning the relative stereochemistry of newly formed stereocenters. nih.gov

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov The resulting spectrum is highly sensitive to the absolute configuration. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration, the absolute stereochemistry can be unambiguously determined. nih.govresearchgate.net This method is powerful as it does not require crystallization or derivatization.

Computational Methods:

Computational chemistry plays a vital role in both predicting and confirming stereochemical outcomes.

Prediction of Stereoselectivity: Density Functional Theory (DFT) calculations can be used to model the transition states of the catalyzed reaction. up.ac.zaup.ac.za By calculating the energies of the different diastereomeric transition states leading to the possible stereoisomers, one can predict which isomer will be favored and with what degree of selectivity. This provides invaluable insight into the mechanism of chirality transfer. rsc.org

Correlation with Spectroscopic Data: As mentioned, quantum chemical calculations are essential for interpreting VCD spectra. nih.govresearchgate.netresearchgate.net Similarly, theoretical calculations of NMR chemical shifts and coupling constants for different possible stereoisomers can be compared with experimental data to aid in the assignment. nih.gov

The following table outlines the common methods for stereoisomer assignment of chiral products that could be derived from this compound.

| Method | Information Provided | Requirements |

| NMR with Chiral Derivatizing Agents | Enantiomeric excess, potential for absolute configuration | Requires a suitable functional group for derivatization |

| NOE Spectroscopy | Relative stereochemistry | Applicable to diastereomers, requires protons in close proximity |

| Vibrational Circular Dichroism (VCD) | Absolute configuration | Requires a chiral molecule and comparison with computational data |

| Computational Modeling (DFT) | Prediction of favored stereoisomer, transition state analysis | Requires significant computational resources and expertise |

This table is a general guide to stereochemical analysis techniques.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Methylphenyl 2 Oxoethyl Thiocyanate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 2-(4-Methylphenyl)-2-oxoethyl thiocyanate (B1210189), a suite of one-dimensional and two-dimensional NMR experiments would provide detailed information on the chemical environment, connectivity, and spatial arrangement of each atom.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of a compound like 2-(4-Methylphenyl)-2-oxoethyl thiocyanate by revealing correlations between different nuclei.

Correlation SpectroscopY (COSY): A COSY experiment would establish the connectivity between protons that are coupled to each other, typically through two or three bonds. For the target molecule, this would reveal correlations between the aromatic protons on the p-tolyl group and any potential coupling involving the methylene (B1212753) (-CH2-) protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This technique would be used to definitively assign the carbon signals of the p-tolyl ring and the methylene group by linking them to their corresponding proton signals. The carbonyl carbon and the thiocyanate carbon, being quaternary, would not appear in a standard HSQC spectrum.

Nuclear Overhauser Effect SpectroscopY (NOESY): A NOESY experiment provides information about the spatial proximity of nuclei, regardless of whether they are connected through bonds. It detects correlations between nuclei that are close to each other in space (typically within 5 Å). This would be particularly useful for determining the preferred conformation of the molecule in solution, for instance, by observing correlations between the methylene protons and the ortho-protons of the aromatic ring.

Solid-State NMR Spectroscopy for Polymorph and Crystal Structure Analysis

While solution-state NMR provides data on the averaged structure of a molecule, solid-state NMR (ssNMR) spectroscopy can offer insights into the structure and dynamics of the compound in its crystalline form. This is particularly valuable for studying polymorphism, where a compound can exist in multiple crystal forms with different physical properties. Different polymorphs of this compound would yield distinct ssNMR spectra, allowing for their identification and characterization. Furthermore, ssNMR can provide information on the local environment and packing of molecules within the crystal lattice, complementing data from X-ray diffraction.

Dynamic NMR Studies for Conformational Exchange

Molecules are not static; they can undergo various dynamic processes, such as bond rotation, which can be studied using dynamic NMR (DNMR) spectroscopy. For this compound, rotation around the C-C bond connecting the carbonyl group and the aromatic ring, or the C-C bond of the ethyl group, could lead to different conformers. By acquiring NMR spectra at various temperatures, it is possible to observe changes in the appearance of the signals. At low temperatures, the exchange between conformers might be slow enough on the NMR timescale to allow for the observation of separate signals for each conformer. As the temperature increases, these signals would broaden and eventually coalesce into a single, averaged signal. Analysis of these line-shape changes allows for the determination of the energy barriers and rates of the conformational exchange processes.

Single-Crystal X-ray Diffraction Analysis for Absolute Stereochemistry and Molecular Packing

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. By irradiating a single crystal of this compound with X-rays, a diffraction pattern is produced that can be mathematically analyzed to yield a precise 3D model of the electron density within the crystal. This allows for the unambiguous determination of the molecular structure, including the absolute stereochemistry if chiral centers are present.

Intermolecular Interactions and Crystal Packing Motifs

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and potentially π-π stacking interactions between the aromatic rings of adjacent molecules. Understanding these interactions is crucial as they govern the physical properties of the solid material. For this compound, analysis of the crystal packing would reveal how the polar thiocyanate and carbonyl groups and the nonpolar p-tolyl groups interact with neighboring molecules to build the extended solid-state structure.

Inability to Generate Article on the Spectroscopic Characterization of this compound

Despite a comprehensive search for scientific literature and spectroscopic data, it is not possible to generate the requested article on the "Advanced Spectroscopic Characterization and Structural Elucidation of this compound and Its Derivatives." The core reason for this is the absence of publicly available experimental or theoretical spectroscopic data for this specific chemical compound.

The successful generation of a thorough, informative, and scientifically accurate article, as per the user's instructions, is contingent upon the availability of detailed data for each of the specified analytical techniques:

Vibrational Spectroscopy (FTIR, Raman): No published papers or spectral databases containing the FTIR or Raman spectra of this compound were found. This prevents any correlation of characteristic vibrational modes with its molecular structure or analysis of non-covalent interactions.

Advanced Mass Spectrometry (MS/MS, HRMS): While the molecular formula (C10H9NOS) and molecular weight (191.25 g/mol ) are known, no tandem mass spectrometry (MS/MS) data is available. scbt.com This makes the elucidation of its fragmentation pathways purely speculative. Similarly, no high-resolution mass spectrometry (HRMS) data could be located, which is essential for exact mass determination and empirical formula confirmation.

Electronic Spectroscopy (UV-Vis, Fluorescence): There is no information regarding the ultraviolet-visible absorption or fluorescence properties of this compound. This precludes any discussion of its electronic transitions and the effects of conjugation within the molecule.

While general principles of spectroscopic techniques and fragmentation patterns of related compounds like acetophenone (B1666503) derivatives were found, applying this general knowledge to create specific data tables and detailed research findings for the target compound would amount to fabrication. Adhering to the strict instructions to provide scientifically accurate content and to not introduce information outside the specified scope, the article cannot be written.

Therefore, until relevant research on the spectroscopic properties of this compound is published and accessible, the creation of the requested detailed article with the specified outline and data tables remains unfeasible.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Conjugation

Study of Chromophore Properties and Solvent Effects

The chromophore of this compound is primarily the p-methylacetophenone moiety. The electronic absorption spectrum is expected to be dominated by transitions localized on this part of the molecule, specifically the π → π* and n → π* transitions associated with the benzene (B151609) ring and the carbonyl group.

The position, intensity, and shape of these absorption bands are sensitive to the solvent environment. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule. The polarity and hydrogen-bonding capability of the solvent are key factors influencing these spectral shifts.

For nonpolar solvents, the absorption spectrum would provide a baseline for the electronic transitions with minimal intermolecular interactions. In polar aprotic solvents, such as dimethylformamide (DMF) or acetone (B3395972), dipole-dipole interactions are expected to stabilize the more polar excited state, leading to a red shift (bathochromic shift) in the π → π* transition. In polar protic solvents, like ethanol (B145695) or methanol, hydrogen bonding to the carbonyl oxygen can further influence the electronic transitions. This often results in a blue shift (hypsochromic shift) of the n → π* transition, as the hydrogen bonds stabilize the non-bonding electrons of the carbonyl oxygen in the ground state, increasing the energy required for excitation.

Table 1: Hypothetical Solvatochromic Data for this compound

| Solvent | Polarity Index | λmax (π → π) (nm) | Molar Absorptivity (ε) (M-1cm-1) | λmax (n → π) (nm) |

| Hexane (B92381) | 0.009 | Data Not Available | Data Not Available | Data Not Available |

| Dichloromethane | 0.309 | Data Not Available | Data Not Available | Data Not Available |

| Acetone | 0.563 | Data Not Available | Data Not Available | Data Not Available |

| Ethanol | 0.654 | Data Not Available | Data Not Available | Data Not Available |

| Methanol | 0.762 | Data Not Available | Data Not Available | Data Not Available |

| Acetonitrile | 0.460 | Data Not Available | Data Not Available | Data Not Available |

| Dimethylformamide | 0.386 | Data Not Available | Data Not Available | Data Not Available |

Note: This table is for illustrative purposes only. The cells are populated with "Data Not Available" as specific experimental values could not be located in the reviewed scientific literature.

Quantum Yield and Lifetime Measurements for Excited States

Following light absorption, the excited molecule can relax through various photophysical and photochemical pathways. The fluorescence quantum yield (Φf) quantifies the efficiency of the radiative decay process (fluorescence) relative to all other de-excitation pathways. The excited-state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.

For aromatic ketones like this compound, the excited-state dynamics are often complex. The initially populated singlet excited state (S1) can undergo fluorescence, internal conversion to the ground state, or intersystem crossing to the triplet state (T1). The efficiency of intersystem crossing is typically high for acetophenone derivatives, which would suggest a low fluorescence quantum yield for the title compound.

The excited-state lifetime would be measured using time-resolved spectroscopic techniques, such as time-correlated single-photon counting (TCSPC) or transient absorption spectroscopy. These measurements would reveal the kinetics of the decay processes of both the singlet and triplet excited states. The lifetime of the triplet state is particularly important as it is often the key intermediate in photochemical reactions.

Solvent and the presence of quenchers (like dissolved oxygen) can significantly affect both the quantum yield and the excited-state lifetime. For instance, polar solvents can influence the energy gap between the singlet and triplet states, thereby affecting the rate of intersystem crossing.

Table 2: Hypothetical Photophysical Data for this compound

| Solvent | Excitation Wavelength (nm) | Fluorescence Quantum Yield (Φf) | Excited Singlet State Lifetime (τS) (ns) | Excited Triplet State Lifetime (τT) (µs) |

| Cyclohexane | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Acetonitrile | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Methanol | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Note: This table is for illustrative purposes only. The cells are populated with "Data Not Available" as specific experimental values could not be located in the reviewed scientific literature.

Computational Chemistry and Theoretical Studies of 2 4 Methylphenyl 2 Oxoethyl Thiocyanate

Electronic Structure Calculations (DFT, Ab Initio)

Electronic structure calculations are fundamental to understanding the behavior of molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations are pivotal in elucidating the geometric and electronic properties of 2-(4-Methylphenyl)-2-oxoethyl thiocyanate (B1210189).

The first step in the computational analysis of a molecule is to determine its most stable three-dimensional structure, a process known as geometry optimization. Both ab initio and DFT methods can be employed for this purpose. Ab initio methods are based on first principles, using only the Schrödinger equation and fundamental physical constants. nih.gov DFT, on the other hand, utilizes the electron density to calculate the energy of the system, offering a good balance between accuracy and computational cost. nih.gov

For 2-(4-Methylphenyl)-2-oxoethyl thiocyanate, geometry optimization would involve systematically adjusting the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface. This process would reveal the most stable arrangement of the atoms in the molecule.

Conformational analysis is also a critical aspect, as the molecule may possess several stable conformers due to the rotational freedom around single bonds, such as the C-C bond connecting the phenyl ring to the keto group and the C-S bond of the thiocyanate group. By calculating the relative energies of these different conformers, the most populated and thus most relevant structures at a given temperature can be identified.

Table 1: Illustrative Optimized Geometric Parameters for a Stable Conformer of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.22 Å |

| C-S | ~1.80 Å | |

| S-C≡N | ~1.68 Å | |

| C-C (phenyl-keto) | ~1.49 Å | |

| Bond Angle | O=C-C | ~120° |

| C-S-C | ~100° | |

| S-C≡N | ~178° | |

| Dihedral Angle | Phenyl-C=O | ~20° |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar organic molecules. Precise values would be obtained from specific DFT or ab initio calculations for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. rug.nl The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the orbital with the lowest energy that is empty and can act as an electron acceptor. rug.nl

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transport properties. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These energy values are illustrative. The actual values would be determined through quantum chemical calculations.

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The EPS is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue represents areas of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

For this compound, an EPS map would likely show a negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the thiocyanate group, indicating these as potential sites for interaction with electrophiles. Conversely, the carbon atom of the carbonyl group and the hydrogen atoms would likely exhibit a more positive potential.

Prediction of Spectroscopic Properties (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are also highly effective in predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.

The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a widely used and reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. scispace.com This method calculates the magnetic shielding tensors for each nucleus in the molecule, which are then used to predict the chemical shifts.

By performing GIAO-DFT calculations, one can obtain theoretical ¹H and ¹³C NMR spectra for this compound. Comparing these predicted spectra with experimental data can help in the definitive assignment of the observed signals to specific atoms in the molecule.

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~190 |

| Phenyl (quaternary) | ~135 |

| Phenyl (CH) | ~129-130 |

| Methylene (B1212753) (CH₂) | ~45 |

| Thiocyanate (SCN) | ~112 |

| Methyl (CH₃) | ~21 |

Note: These are illustrative chemical shift values. Actual predicted shifts would result from specific GIAO-DFT calculations.

Theoretical vibrational frequency calculations, typically performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. These calculations determine the frequencies of the fundamental vibrational modes of the molecule. Each calculated frequency corresponds to a specific type of atomic motion, known as a normal mode.

For this compound, these calculations would predict the characteristic stretching frequencies for the C=O, C-S, and S-C≡N bonds, as well as the various bending and stretching modes of the aromatic ring and methyl group. This information is invaluable for interpreting experimental IR and Raman spectra and for understanding the molecule's vibrational dynamics. Normal mode analysis provides a detailed description of the atomic motions associated with each vibrational frequency.

Table 4: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O | Stretching | ~1680 |

| S-C≡N | Stretching | ~2150 |

| C-H (aromatic) | Stretching | ~3050-3100 |

| C-H (aliphatic) | Stretching | ~2920-2980 |

| C-S | Stretching | ~700-750 |

Note: These frequencies are illustrative and would be refined by specific DFT calculations for the molecule.

Reactivity Descriptors and Fukui Function Analysis

At the heart of understanding a molecule's chemical behavior are reactivity descriptors derived from conceptual density functional theory (DFT). These descriptors help in quantifying the molecule's propensity to act as a nucleophile or an electrophile and in identifying the specific atomic sites where these reactions are most likely to occur.

Global reactivity descriptors provide a general overview of a molecule's reactivity. For this compound, these indices can be calculated using the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity).

Key global reactivity indices include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): Represents the resistance to change in the electron distribution or charge transfer. A harder molecule is less reactive.

Global Softness (S): The reciprocal of chemical hardness, indicating a higher reactivity.

Electrophilicity Index (ω): Measures the stabilization in energy when the system acquires an additional electronic charge from the environment.

| Descriptor | Formula | Hypothetical Value (eV) | Interpretation |

| HOMO Energy | EHOMO | -7.5 | Indicates the capacity to donate electrons. |

| LUMO Energy | ELUMO | -1.8 | Indicates the capacity to accept electrons. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.7 | A larger gap suggests higher kinetic stability. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.65 | Moderate tendency to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.85 | Indicates a moderately stable molecule with discernible reactivity. |

| Global Softness (S) | 1/(2η) | 0.175 | Reciprocal of hardness, reflecting its reactivity. |

| Electrophilicity Index (ω) | χ2/(2η) | 3.79 | Suggests a significant capacity to act as an electrophile in reactions. |

These are hypothetical values for illustrative purposes and would require specific quantum chemical calculations for validation.

While global descriptors give a picture of the molecule as a whole, Fukui functions provide information about local reactivity, pinpointing the specific atoms most susceptible to nucleophilic, electrophilic, or radical attack. The Fukui function, f(r), is defined as the change in electron density at a point r with respect to the change in the total number of electrons in the system.

The condensed Fukui functions for a particular atom k are:

fk+: For nucleophilic attack (measures the reactivity of the site towards an electron-donating species).

fk-: For electrophilic attack (measures the reactivity of the site towards an electron-accepting species).

fk0: For radical attack.

For this compound, one would anticipate the following reactive sites based on its structure:

Electrophilic Sites: The carbonyl carbon is a prime candidate for nucleophilic attack due to the electronegativity of the adjacent oxygen atom. The carbon atom of the thiocyanate group is also an electrophilic center.

Nucleophilic Sites: The nitrogen and sulfur atoms of the thiocyanate group, as well as the oxygen of the carbonyl group, possess lone pairs of electrons and are therefore potential sites for electrophilic attack. The aromatic ring can also participate in electrophilic aromatic substitution.

A hypothetical Fukui function analysis might yield the following predictions for the primary reaction sites:

| Atom/Group | Predicted fk+ (for Nucleophilic Attack) | Predicted fk- (for Electrophilic Attack) | Predicted Reaction Type |

| Carbonyl Carbon (C=O) | High | Low | Highly susceptible to attack by nucleophiles. |

| Thiocyanate Carbon (S-C≡N) | Moderate to High | Low | A likely site for nucleophilic addition or substitution. |

| Thiocyanate Nitrogen (S-C≡N) | Low | High | A probable site for interaction with electrophiles or metal ions. |

| Thiocyanate Sulfur (S-C≡N) | Low | Moderate to High | Can act as a soft nucleophile, interacting with soft electrophiles. |

| Carbonyl Oxygen (C=O) | Low | High | A primary site for protonation or coordination to Lewis acids. |

This table represents a qualitative prediction based on general chemical principles. Actual Fukui values would require specific calculations.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential of this compound as a biologically active agent, molecular docking and molecular dynamics (MD) simulations are indispensable tools. These methods predict how the molecule might bind to a biological target, such as a protein or enzyme, and the stability of this interaction over time.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

While no specific docking studies for this compound are prominently published, a hypothetical docking scenario can be envisioned. For instance, if targeting a kinase, the molecule could orient its aromatic ring in a hydrophobic pocket, while the carbonyl oxygen and thiocyanate nitrogen could act as hydrogen bond acceptors with amino acid residues in the ATP-binding site.

A table summarizing potential interactions in a hypothetical binding scenario is presented below:

| Interaction Type | Potential Ligand Group Involved | Potential Receptor Amino Acid Residues |

| Hydrogen Bonding | Carbonyl Oxygen (C=O) | Lysine, Arginine, Serine |

| Thiocyanate Nitrogen (S-C≡N) | Asparagine, Glutamine | |

| Hydrophobic Interactions | 4-Methylphenyl group | Leucine, Valine, Isoleucine, Phenylalanine |

| π-π Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan |

| Electrostatic/Dipole | Thiocyanate group (-SCN) | Polar or charged residues |

This table is illustrative and the actual interactions would depend on the specific topology and amino acid composition of the target protein's binding site.

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. researchgate.net MD simulations provide a more realistic picture of the binding event by considering the flexibility of both the ligand and the protein in a simulated physiological environment. researchgate.net

Key insights from MD simulations include:

Stability of the Binding Pose: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation, one can assess the stability of the docked conformation. A stable RMSD suggests a persistent binding mode.

Flexibility of the System: The root-mean-square fluctuation (RMSF) of individual amino acid residues can reveal which parts of the protein become more or less flexible upon ligand binding. researchgate.net This can indicate allosteric effects or induced-fit mechanisms.

Binding Free Energy Calculations: Methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy, providing a more rigorous assessment of the binding affinity than docking scores alone.

In a hypothetical MD simulation of this compound bound to a receptor, one might observe that the methylphenyl group remains well-anchored in a hydrophobic pocket, while the more flexible oxoethyl thiocyanate linker allows the molecule to adopt an optimal conformation for hydrogen bonding with the receptor. Such simulations could reveal subtle conformational changes in the protein that are crucial for its biological function or for the mechanism of inhibition. researchgate.net

Exploration of Chemical Reactivity and Transformation Pathways of 2 4 Methylphenyl 2 Oxoethyl Thiocyanate

Cyclization and Rearrangement Reactions

Intramolecular Cyclizations Leading to Novel Ring Systems

The presence of a nucleophilic oxygen atom (from the carbonyl group) in proximity to the electrophilic carbon of the thiocyanate (B1210189) group allows for intramolecular cyclization reactions, providing a pathway to novel heterocyclic systems. A significant example of this reactivity is the formation of 5-aryl-2-imino-1,3-oxathiolane derivatives.

Research has demonstrated that α-thiocyanate ketones, such as 2-(4-Methylphenyl)-2-oxoethyl thiocyanate, can undergo a base- or acid-catalyzed intramolecular cyclization. rsc.org The reaction proceeds via the nucleophilic attack of the carbonyl oxygen onto the carbon atom of the thiocyanate group. This process, known as a 5-endo-dig cyclization, is generally disfavored by Baldwin's rules but can occur in these systems. The subsequent capture of a proton by the nitrogen atom leads to the formation of the stable 2-imino-1,3-oxathiolane ring. mdpi.com

This transformation is valuable as it provides a direct route to highly functionalized five-membered heterocycles from readily available α-haloketones and thiocyanate salts. rsc.org

Table 1: Examples of Intramolecular Cyclization of α-Thiocyanate Ketones

| Starting Material (α-Thiocyanate Ketone) | Product (2-Imino-1,3-oxathiolane) | Yield (%) | Reference |

|---|---|---|---|

| 2-Thiocyanato-1-phenylethanone | 2-Imino-5-phenyl-1,3-oxathiolane | 95 | rsc.org |

| 1-(4-Bromophenyl)-2-thiocyanatoethanone | 5-(4-Bromophenyl)-2-imino-1,3-oxathiolane | 98 | rsc.org |

| 1-(4-Nitrophenyl)-2-thiocyanatoethanone | 5-(4-Nitrophenyl)-2-imino-1,3-oxathiolane | 99 | rsc.org |

| This compound | 2-Imino-5-(4-methylphenyl)-1,3-oxathiolane | Predicted High | - |

Furthermore, the thiocyanate group can be transformed to facilitate other cyclizations. For instance, electrophilic α-thiocyanation of N-acyl carboximides, followed by hydrolytic cyclization, yields 5,5-disubstituted 2,4-thiazolidinediones. wikipedia.org This suggests that derivatives of this compound could serve as precursors to other complex heterocyclic structures.

Photochemical and Thermal Rearrangements

Organic thiocyanates are known to rearrange into their more thermodynamically stable isothiocyanate isomers (R-S-C≡N → R-N=C=S). researchgate.netbeilstein-journals.org This isomerization can be induced either thermally or photochemically. The ease of this rearrangement is highly dependent on the nature of the organic group (R). For instance, allylic thiocyanates undergo a facile nih.govnih.gov-sigmatropic rearrangement, whereas other alkyl thiocyanates may require catalysts like zinc chloride and higher temperatures. beilstein-journals.orgbohrium.com

For acyl thiocyanates (R-CO-SCN), this rearrangement is also a known process. Computational studies on acetyl and benzoyl thiocyanates show that while they are isolable, they are unstable towards thermal rearrangement to the corresponding acyl isothiocyanates. beilstein-journals.org The structure of this compound, being an α-keto thiocyanate, is closely related to acyl thiocyanates. The carbonyl group's proximity is expected to facilitate this isomerization.

The proposed mechanism for the thermal rearrangement is believed to involve an intramolecular process via a cyclic transition state. bohrium.com Photochemical isomerization has also been observed, for example, with benzyl (B1604629) thiocyanate, which can undergo reversible photoisomerization. youtube.com It is therefore highly probable that this compound can be converted to 2-(4-Methylphenyl)-2-oxoethyl isothiocyanate upon heating or irradiation with UV light, potentially with the aid of a catalyst.

Derivatization to Other Functional Groups

The thiocyanate moiety is a versatile functional group that can be converted into a range of other sulfur-containing groups, making it a valuable synthetic intermediate. researchgate.netrasayanjournal.co.in

Transformation to Thioamides, Thioesters, or Sulfides

Transformation to Sulfides: A direct method for converting organic thiocyanates to sulfides involves reaction with organometallic reagents. Nucleophilic substitution of aryl thiocyanates with Grignard reagents (R-MgX) has been shown to produce sulfides in good yields. researchgate.net It is plausible that this compound would react similarly, where the alkyl or aryl group from the Grignard reagent displaces the cyanide group to form the corresponding sulfide.

Transformation to Thioesters: Organic thiocyanates are recognized as precursors for thioesters. researchgate.net While direct conversion methods are less common, a plausible route involves the reaction with a carboxylate nucleophile. A more established synthetic sequence would be the reduction of the thiocyanate to the corresponding thiol, followed by acylation with a carboxylic acid or acid chloride to yield the thioester. bohrium.comresearchgate.net A recent study also demonstrated the synthesis of thiocyano-thioesters using an aryl thiocyanate as a cyanide source in a photocatalytic reaction with cyclic thioacetals. nih.gov

Transformation to Thioamides: The conversion of a thiocyanate to a thioamide is less direct. However, potassium thiocyanate has been used as a thionating agent to convert esters and amides into their thio-analogs under microwave irradiation. beilstein-journals.org This suggests that under similar conditions, this compound could potentially react with a primary or secondary amine, with the thiocyanate group acting as the sulfur donor, to yield an α-keto thioamide. Alternatively, hydrolysis of the thiocyanate to a thiocarbamate via the Riemschneider synthesis, followed by further transformations, could also be envisioned. researchgate.netbeilstein-journals.org There are numerous methods for synthesizing α-keto thioamides from other precursors, highlighting their importance as synthetic targets. ebi.ac.ukresearchgate.netchemistryviews.org

Preparation of Isothiocyanate Derivatives

The most direct derivatization of this compound is its isomerization to the corresponding isothiocyanate, 2-(4-Methylphenyl)-2-oxoethyl isothiocyanate. As discussed in section 6.3.2, this rearrangement is a fundamental reaction of many organic thiocyanates. researchgate.netbeilstein-journals.org

The conversion can typically be achieved by heating the thiocyanate, sometimes in the presence of a catalyst such as zinc chloride, or through photochemical methods. bohrium.comyoutube.com The reaction is synthetically useful as isothiocyanates are themselves valuable building blocks in organic chemistry, known for their broad range of biological activities and as precursors for the synthesis of thioureas and various sulfur- and nitrogen-containing heterocycles. The isomerization provides a direct pathway to these valuable isothiocyanate derivatives from the corresponding thiocyanates. nih.gov

Advanced Applications and Functionalization Strategies for 2 4 Methylphenyl 2 Oxoethyl Thiocyanate

Role as a Precursor in Heterocyclic Synthesis

The presence of reactive functional groups makes 2-(4-Methylphenyl)-2-oxoethyl thiocyanate (B1210189) a promising starting material for the synthesis of various heterocyclic systems. The electrophilic carbonyl carbon and the versatile thiocyanate group can participate in a range of cyclization and condensation reactions.

Synthesis of Thiazole (B1198619), Oxazole (B20620), and Pyrimidine (B1678525) Derivatives

The synthesis of thiazole derivatives often involves the Hantzsch thiazole synthesis, which traditionally utilizes an α-haloketone and a thioamide. researchgate.net Given that 2-(4-Methylphenyl)-2-oxoethyl thiocyanate possesses an α-keto-thiocyanate structure, it can be envisioned as a precursor for 2-aminothiazole (B372263) derivatives. The reaction would likely proceed through the reaction of the α-carbon adjacent to the carbonyl group with a suitable nucleophile, followed by intramolecular cyclization involving the thiocyanate group.

Oxazole synthesis can be achieved through various methods, such as the Bredereck reaction from α-haloketones and amides or the cycloisomerization of propargylic amides. ijpsonline.com While direct synthesis from this compound is not prominently documented, its structural motifs suggest potential pathways. For instance, conversion of the thiocyanate to a corresponding amide or thioamide followed by intramolecular cyclization could yield oxazole or thiazole rings, respectively.

The construction of pyrimidine rings can be accomplished through methods like the Biginelli reaction or from β-dicarbonyl compounds and ureas/thioureas. researchgate.netnih.gov The keto group in this compound could potentially serve as a synthon in reactions leading to pyrimidine-containing scaffolds, although this specific application requires further investigation. nih.govgsconlinepress.com

A general scheme for the synthesis of 2-aminothiazole derivatives from α-haloketones and thiourea (B124793) is a well-established method. derpharmachemica.com This provides a conceptual basis for how this compound might be utilized, with the thiocyanate group acting as an internal source of the thioamide-like functionality.

| Heterocycle | General Synthetic Method | Potential Role of this compound |

| Thiazole | Hantzsch synthesis (α-haloketone + thioamide) researchgate.net | Serves as an α-keto synthon with an integrated thiocyanate group that can participate in cyclization. |

| Oxazole | Bredereck reaction (α-haloketone + amide) ijpsonline.com | Could be chemically modified to an appropriate precursor for intramolecular cyclization. |

| Pyrimidine | Condensation of β-dicarbonyl compounds with urea/thiourea researchgate.netnih.gov | The keto functionality could be utilized in condensation reactions to form the pyrimidine core. |

Utility in Multicomponent Reactions for Complex Scaffolds

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry for the efficient construction of complex molecules in a single step. The functional groups present in this compound make it a candidate for participation in MCRs. For instance, the Ugi and Passerini reactions are well-known MCRs that utilize isocyanides. nih.gov While thiocyanates are isomers of isocyanides, their reactivity differs. However, the development of novel MCRs that can accommodate the unique reactivity of the thiocyanate group in conjunction with the ketone functionality could lead to the synthesis of highly substituted and structurally diverse molecular scaffolds. The exploration of such reactions remains an open area for research.

Potential in Materials Science as a Building Block

The unique chemical structure of this compound also suggests its potential as a monomer or functionalizing agent in the development of advanced materials.

Incorporation into Polymer Backbones for Functional Materials